
ReACp53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ReACp53 es un péptido permeable a las células diseñado para inhibir la agregación de proteínas p53 mutantes. La proteína p53 es un supresor tumoral crucial que previene el inicio y la progresión del cáncer. Las mutaciones en el gen p53 pueden conducir a la formación de agregados, que contribuyen a la pérdida de la función supresora tumoral y la ganancia de funciones oncogénicas. This compound ha demostrado un potencial significativo en la restauración de la función normal de p53 y la inhibición del crecimiento tumoral .
Métodos De Preparación
ReACp53 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción generalmente incluyen el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .
Análisis De Reacciones Químicas
ReACp53 principalmente experimenta la formación de enlaces peptídicos durante su síntesis. El péptido generalmente no experimenta reacciones de oxidación, reducción o sustitución en su forma final. El producto principal formado a partir de la síntesis de this compound es el propio péptido, que luego se purifica y caracteriza para asegurar su calidad y eficacia .
Aplicaciones Científicas De Investigación
Cancer Therapy
High-Grade Serous Ovarian Carcinoma (HGSOC)
ReACp53 has been extensively studied for its effects on HGSOC, a cancer characterized by prevalent p53 mutations. Research indicates that this compound can penetrate HGSOC primary cancer cells, converting mutant p53 from an aggregated state to a soluble, wild-type-like form. This restoration of function leads to reduced cell proliferation and increased apoptosis in cancer cells bearing p53 mutations. In vivo studies have demonstrated that intraperitoneal administration of this compound significantly decreases tumor proliferation and shrinks xenografts in mouse models .
Prostate Cancer
In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has been shown to target amyloid aggregates of mutant p53, restoring its function as a transcriptional factor. This restoration induces mitochondrial cell death and reduces DNA synthesis in mutant p53-carrying prostate cancer cells. Additionally, this compound has been effective in inhibiting tumor growth in xenograft models .
Combination Therapies
With Carboplatin
Recent studies have explored the potential of combining this compound with carboplatin, a standard chemotherapy agent for ovarian cancer. The combination aims to enhance the therapeutic efficacy against high-grade serous ovarian cancers by targeting both the mutant p53 and the cancer cells' reliance on platinum-based therapies . Preliminary results indicate that this combination may lead to improved outcomes compared to carboplatin alone.
Inhibition of Aggregation
This compound functions primarily by preventing the aggregation of mutant p53 proteins. Molecular dynamics studies have revealed that this compound stabilizes the secondary structure of the aggregation-prone R175H mutant, reducing its flexibility and preventing exposure to water, which is critical for aggregation . This stabilization is achieved through specific hydrophobic interactions and hydrogen bond formations with key residues on the mutant protein.
Restoration of Tumor Suppressor Function
By converting aggregated mutant p53 back to a functional conformation, this compound restores its ability to regulate target genes involved in cell cycle control and apoptosis. This restoration leads to reduced cell proliferation and increased rates of apoptosis in cancer cells harboring these mutations .
Case Study 1: High-Grade Serous Ovarian Carcinoma
In a cohort study involving seven patients with HGSOC, treatment with this compound resulted in significant reductions in tumor cell viability and proliferation rates. The study utilized organoids derived from patient samples to demonstrate that this compound effectively induced cell death specifically in cells with aggregating mutations while sparing wild-type or null p53 cells .
Case Study 2: Prostate Cancer
A study focusing on CRPC demonstrated that treatment with this compound led to substantial reductions in tumor growth rates in xenograft models. The peptide's ability to restore nuclear function of mutant p53 was correlated with increased apoptosis and decreased DNA synthesis within the tumor microenvironment .
Mecanismo De Acción
ReACp53 ejerce sus efectos al unirse específicamente al segmento propenso a la agregación de las proteínas p53 mutantes. Esta unión estabiliza la estructura secundaria ordenada del dominio central de p53 y disminuye la flexibilidad de los bucles desordenados. El péptido forma fuertes interacciones hidrofóbicas y puentes salinos o enlaces de hidrógeno con residuos específicos en la proteína p53, protegiendo el fragmento propenso a la agregación de la exposición al agua. Este mecanismo restaura la conformación de tipo salvaje de p53 y reduce la exposición del segmento propenso a la agregación, inhibiendo así la agregación y restaurando la función de p53 .
Comparación Con Compuestos Similares
ReACp53 es único en su capacidad para dirigirse específicamente e inhibir la agregación de proteínas p53 mutantes. Los compuestos similares incluyen otros inhibidores basados en péptidos diseñados para dirigirse a la agregación de proteínas, como los que se dirigen a la agregación de amiloide-beta en la enfermedad de Alzheimer. this compound se distingue por su especificidad para la proteína p53 y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .
Actividad Biológica
ReACp53 is a synthetic cell-penetrating peptide designed to inhibit the aggregation of mutant p53 proteins, which are implicated in various cancers, particularly high-grade serous ovarian carcinoma (HGSOC) and prostate cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound functions primarily by targeting and disaggregating amyloid-like aggregates of mutant p53 proteins. This action restores the normal transcriptional activity of p53, thereby promoting apoptosis in cancer cells that harbor these mutations. The peptide's ability to penetrate cell membranes allows it to effectively reach intracellular aggregates, leading to:
- Restoration of p53 Function : this compound reactivates p53's role as a transcription factor, which is crucial for regulating cell cycle and apoptosis.
- Induction of Cell Death : The peptide has been shown to induce mitochondrial cell death pathways in cells expressing mutant p53.
- Reduction of Tumor Growth : In vivo studies indicate significant inhibition of tumor growth in models expressing mutant p53 when treated with this compound.
In Vitro Studies
- Cell Lines and Organoids : this compound was tested on various cancer cell lines and patient-derived organoids. In models with mutant p53, the peptide induced extensive cell death, while having minimal effects on wild-type or null p53 cells .
- Mechanistic Insights : Treatment with this compound led to decreased levels of mutant p53 protein in DU145 and CWRR1 prostate cancer cells, accompanied by increased ubiquitylation and degradation .
In Vivo Studies
- Ovarian Cancer Models : In mouse models implanted with HGSOC cells, daily administration of this compound resulted in 80-90% reduction in tumor size compared to control groups. Tumors expressing wild-type p53 were unaffected by the treatment .
- Combination Therapy : Combining this compound with carboplatin demonstrated synergistic effects in treating ovarian cancer. This combination not only reduced tumor burden but also enhanced apoptosis rates in treated organoids .
Case Study 1: Ovarian Cancer
In a study involving high-grade serous ovarian cancer xenografts, mice treated with this compound showed substantial tumor shrinkage. The peptide was administered intraperitoneally for three weeks, resulting in significant apoptosis (80% of tumor cells) and reduced metastasis .
Case Study 2: Prostate Cancer
This compound was evaluated in castration-resistant prostate cancer (CRPC) models. The treatment altered the aggregation status of mutant p53, enhancing interaction with pro-apoptotic factors like Bax, leading to increased cell death and reduced DNA synthesis in affected cell lines .
Data Tables
Study Type | Cancer Type | Key Findings | Outcome |
---|---|---|---|
In Vitro | Ovarian Cancer | Induced apoptosis in mutant p53 models | High efficacy |
In Vivo | Ovarian Cancer | 80-90% tumor size reduction | Significant shrinkage |
In Vivo | Prostate Cancer | Increased Bax interaction; reduced DNA synthesis | Tumor growth inhibition |
Propiedades
Fórmula molecular |
C108H206N52O24 |
---|---|
Peso molecular |
2617.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1 |
Clave InChI |
IEWOQULQWITCAT-CMEOGBNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.